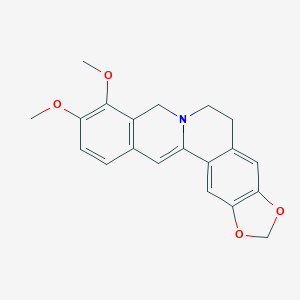
Dihydroberberine
Overview
Description
Dihydroberberine is a bioactive form of berberine, an isoquinoline alkaloid found in various plants such as goldenseal and barberry. It is known for its enhanced bioavailability and stability compared to berberine, making it a promising compound for therapeutic applications. This compound has gained attention for its potential benefits in managing metabolic disorders, cardiovascular diseases, and other health conditions .
Mechanism of Action
Target of Action
Dihydroberberine primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in glucose and lipid metabolism . It also targets the Mitochondrial Respiratory Complex I .
Mode of Action
This compound interacts with its targets by activating AMPK . This activation stimulates glucose uptake in muscle cells and liver cells, leading to improved insulin sensitivity and lower blood glucose levels . It also inhibits the mitochondrial respiratory complex I .
Biochemical Pathways
This compound affects multiple signaling pathways, including the AMPK pathway , nuclear factor κB (NF-κB) , mitogen-activated protein kinase silent information regulator 1 (SIRT-1) , hypoxia-inducible factor 1α (HIF-1α) , vascular endothelial growth factor phosphoinositide 3-kinase (PI3K) , protein kinase B (Akt) , janus kinase 2 (JAK-2) , Ca 2+ channels , and endoplasmic reticulum stress . These pathways are involved in anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activities .
Pharmacokinetics
This compound exhibits superior bioavailability compared to berberine . It is rapidly absorbed and can easily pass into the blood . Once absorbed, this compound is converted back to berberine in the blood where it is absorbed into the tissues . It has a 5-fold better absorption rate compared to berberine .
Result of Action
The activation of AMPK by this compound leads to improved insulin sensitivity, increased lipid oxidation, and lower blood glucose levels . This results in counteracting increased adiposity, tissue triglyceride accumulation, and insulin resistance .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of gut microbiota. For instance, nitroreductases produced by gut microbiota can convert berberine into absorbable this compound . This conversion enhances the intestinal absorption rate of this compound, thereby improving its bioavailability .
Biochemical Analysis
Biochemical Properties
DHB interacts with several enzymes, proteins, and other biomolecules. It has been shown to activate AMP-activated protein kinase (AMPK), a key enzyme that regulates energy balance in cells . This interaction plays a significant role in DHB’s biochemical reactions .
Cellular Effects
DHB exerts various effects on different types of cells and cellular processes. It has been shown to lower blood sugar and increase insulin sensitivity, improve lipid profiles, reduce fat storage, and exhibit anti-inflammatory and antioxidant activity . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
DHB exerts its effects at the molecular level through several mechanisms. It activates AMPK, which in turn regulates energy balance within cells . This activation can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of DHB change over time in laboratory settings. For instance, DHB has been shown to produce significantly higher plasma concentrations of berberine than standard berberine . This suggests that DHB may have a higher stability and less degradation over time compared to berberine .
Dosage Effects in Animal Models
In animal models, the effects of DHB vary with different dosages. For example, in mice fed a high-fat diet, treatment with DHB (100 mg/kg/day) markedly reduced adiposity and improved glucose tolerance
Metabolic Pathways
DHB is involved in several metabolic pathways. It has been shown to regulate glycometabolism and lipid metabolism . This regulation could involve interactions with various enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels .
Transport and Distribution
DHB is transported and distributed within cells and tissues. It has been demonstrated that berberine, from which DHB is derived, is rapidly distributed through tissues in the liver, kidneys, muscle, lungs, brain, heart, pancreas, and fat . The exact transporters or binding proteins that DHB interacts with, as well as any effects on its localization or accumulation, require further study.
Subcellular Localization
Berberine, the parent compound of DHB, has been shown to have a major subcellular localization in the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroberberine can be synthesized through the reduction of berberine. One common method involves the use of metal hydrides under alkaline conditions. This process is relatively straightforward and yields moderate to good results. the use of metal hydrides can be hazardous, and over-reduction impurities may form during the reaction .
Industrial Production Methods: In industrial settings, this compound is produced through catalytic transfer hydrogenation. This method involves the use of a catalyst, a hydrogen donor, and a suitable solvent to facilitate the reaction. The process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Dihydroberberine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized back to berberine using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The reduction of berberine to this compound typically involves metal hydrides like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include berberine, various substituted derivatives of this compound, and other modified alkaloids .
Scientific Research Applications
Dihydroberberine has been extensively studied for its potential therapeutic applications in various fields:
Chemistry:
- Used as a precursor for synthesizing other bioactive compounds.
- Investigated for its role in catalysis and organic synthesis .
Biology:
- Studied for its effects on cellular metabolism and signaling pathways.
- Shown to modulate gut microbiota and improve gut health .
Medicine:
- Demonstrated potential in managing diabetes, obesity, and cardiovascular diseases.
- Found to improve insulin sensitivity, reduce blood glucose levels, and lower cholesterol and triglyceride levels .
Industry:
- Utilized in the development of dietary supplements and pharmaceuticals.
- Explored for its potential in enhancing the bioavailability of other therapeutic agents .
Comparison with Similar Compounds
Berberine: The parent compound with lower bioavailability.
Oxyberberine: An oxidized form with distinct pharmacological properties.
Berberine Phytosome: A formulation designed to enhance berberine’s absorption
Dihydroberberine’s unique properties make it a valuable compound for various scientific and therapeutic applications, offering improved bioavailability and efficacy compared to its parent compound, berberine.
Properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAGOOYMTPGPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197476 | |
| Record name | Dihydroberberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lambertine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
483-15-8, 120834-89-1 | |
| Record name | Dihydroberberine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroberberine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 483-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydroberberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 483-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lambertine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163 - 164 °C | |
| Record name | Lambertine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

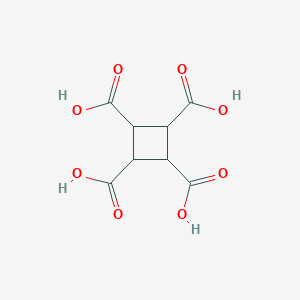

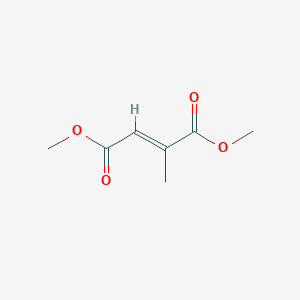
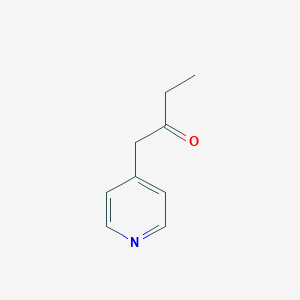
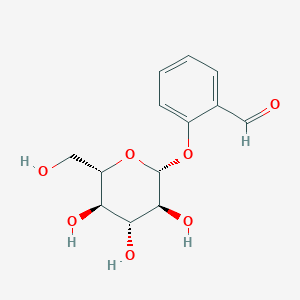



![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)
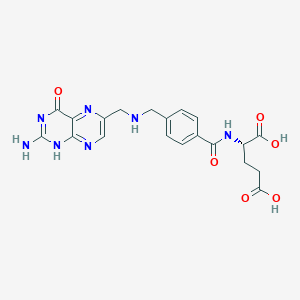
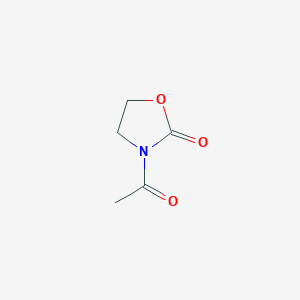
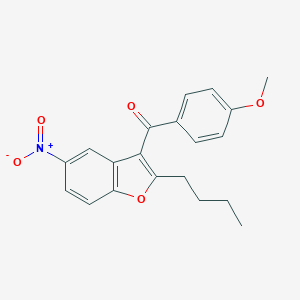
![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)
